Pemigatinib - 1513857-77-6

Pemigatinib

Catalog Number: EVT-279093
CAS Number: 1513857-77-6
Molecular Formula: C24H27F2N5O4
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pemigatinib is a synthetic, orally bioavailable small molecule belonging to the class of kinase inhibitors. [] It serves as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [] Pemigatinib exhibits high selectivity for FGFRs over other kinases, making it a valuable tool for studying FGFR signaling pathways and their role in various cellular processes. []

Synthesis Analysis

The synthesis of pemigatinib (INCB054828, compound 38) has been extensively detailed in the literature. [] The process involves multiple steps, starting from commercially available materials. Key intermediates are meticulously prepared and subsequently coupled to form the final pemigatinib molecule. Specific synthetic details and parameters are outlined in the original publication. []

Molecular Structure Analysis

Pemigatinib primarily undergoes metabolic transformations through cytochrome P450 (CYP) 3A4, the major enzyme responsible for its metabolism. [] While it exhibits inhibitory activity against P-glycoprotein (P-gp), organic cation transporter-2 (OCT2), and multidrug and toxin extrusion protein-1 (MATE1), its primary chemical reactions involve CYP3A4-mediated metabolism. []

Mechanism of Action

Pemigatinib selectively targets FGFR1, FGFR2, and FGFR3, inhibiting their kinase activity. [] By binding to the ATP-binding pocket of these receptors, it prevents the phosphorylation of downstream signaling molecules, effectively blocking FGFR-mediated signaling pathways. [, ] This inhibition disrupts cellular processes driven by FGFR signaling, leading to the desired therapeutic effects. [, ] Pemigatinib exhibits potent inhibition against FGFR carrying Val-to-Ile gatekeeper mutation but cannot overcome Val-to-Met/Phe gatekeeper mutations. []

Physical and Chemical Properties Analysis

Pemigatinib exhibits rapid absorption, linear pharmacokinetics, and a half-life suitable for once-daily dosing. [] It is primarily cleared through metabolism, with minimal contribution from renal clearance. [] Detailed pharmacokinetic parameters, such as peak concentration, area under the curve, and clearance, have been extensively studied and reported in clinical trials. [, ]

Applications
  • Investigating the role of FGFR signaling in various cancers: Pemigatinib has been extensively studied in cholangiocarcinoma (CCA), particularly in cases with FGFR2 fusions or rearrangements. [, , , , , , , , , ] Research has also explored its potential in other FGFR-driven tumors, including myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangements, [, , , ] urothelial carcinoma, [] gastric cancer, [] esophageal cancer, [] breast cancer, [] and pancreatic cancer. []
  • Exploring mechanisms of resistance to FGFR inhibitors: Studies have investigated the potential for resistance mechanisms, such as PDGFR upregulation, to develop in response to pemigatinib treatment. [, ] Research is ongoing to understand these mechanisms and develop strategies to overcome resistance.
  • Developing novel drug combinations: Pemigatinib has been investigated in combination with other therapies, including chemotherapy (gemcitabine, cisplatin, docetaxel), immunotherapy (pembrolizumab, trastuzumab), and other targeted therapies (KRASG12C inhibitors). [, , , ] These studies aim to enhance therapeutic efficacy and overcome resistance mechanisms.
Future Directions
  • Investigating its potential in broader patient populations: Ongoing studies are exploring its application in other cancer types with FGFR alterations, [] such as glioblastoma and other central nervous system tumors. []
  • Overcoming resistance mechanisms: Studies are ongoing to develop strategies to prevent or overcome the emergence of resistance to pemigatinib, potentially involving combination therapies targeting alternative signaling pathways. []

Infigratinib

  • Compound Description: Infigratinib is a potent, selective, oral inhibitor of fibroblast growth factor receptors (FGFR) 1-3. Similar to pemigatinib, it is being investigated for its therapeutic potential in various cancers with FGFR alterations [].
  • Relevance: Infigratinib and pemigatinib share a similar mechanism of action and target the same FGFR family members. This makes infigratinib a relevant compound for comparison in terms of efficacy, safety, and potential resistance mechanisms [].

Itraconazole

  • Compound Description: Itraconazole is a commonly used antifungal medication that acts as a strong inhibitor of cytochrome P450 (CYP) 3A4, an enzyme responsible for the metabolism of many drugs, including pemigatinib [].
  • Relevance: Itraconazole is clinically relevant to pemigatinib due to its potential for drug-drug interaction. As a strong CYP3A4 inhibitor, itraconazole can significantly increase the exposure of pemigatinib, potentially leading to increased toxicity [].

Rifampin

  • Compound Description: Rifampin is an antibiotic known to induce CYP3A4 activity, potentially affecting the metabolism and clearance of other drugs metabolized by this enzyme, such as pemigatinib [].
  • Relevance: Rifampin's induction of CYP3A4 can lead to a significant decrease in pemigatinib exposure, potentially reducing its efficacy []. This highlights the importance of considering co-administration with CYP3A4 inducers.

Gemcitabine & Cisplatin

  • Compound Description: These are chemotherapeutic agents commonly used in the treatment of various cancers, including cholangiocarcinoma [, , ].
  • Relevance: Gemcitabine and cisplatin are frequently used as a combination therapy, representing the standard first-line treatment for advanced cholangiocarcinoma [, ]. The efficacy and safety of pemigatinib are being compared to this standard chemotherapy regimen to establish its role in the treatment algorithm [, , ].

Trastuzumab

  • Compound Description: Trastuzumab is a monoclonal antibody targeting HER2, a receptor tyrosine kinase overexpressed in certain cancers, including a subset of gastric and esophageal cancers [, ].

Midostaurin and Ponatinib

  • Compound Description: Midostaurin and ponatinib are multikinase inhibitors with activity against FGFR1 []. They are often used in the treatment of certain leukemias driven by FGFR1 alterations [, ].

Hydroxyurea

  • Compound Description: Hydroxyurea is a chemotherapy drug that interferes with DNA synthesis and is often used in myeloproliferative neoplasms, including those driven by FGFR1 alterations [].

Properties

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.